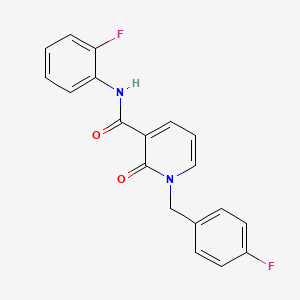

1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and an N-(2-fluorophenyl) carboxamide moiety at position 2.

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c20-14-9-7-13(8-10-14)12-23-11-3-4-15(19(23)25)18(24)22-17-6-2-1-5-16(17)21/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCUUTFVYGAHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the class of dihydropyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in cancer treatment.

- Molecular Formula : C22H15F2N3O2

- Molecular Weight : 391.37 g/mol

- CAS Number : 946352-97-2

Research indicates that this compound functions primarily as a selective inhibitor of certain kinases, which are crucial in various cellular processes, including cell proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

In Vitro Studies

- Kinase Inhibition : The compound has shown potent activity against Met kinase, with studies demonstrating improved potency through specific substitutions on the pyridine ring. For example, the substitution at the 3-position of the pyridine resulted in enhanced enzyme potency and selectivity .

- Antitumor Activity : In preclinical models, particularly in human gastric carcinoma xenografts, analogues of this compound exhibited complete tumor stasis following oral administration. This suggests significant potential for therapeutic application in oncology .

- Pharmacokinetics : The compound has favorable pharmacokinetic properties, including good solubility and absorption characteristics, which are critical for oral bioavailability in clinical settings .

In Vivo Studies

A notable case study involved the administration of a structurally similar compound in a human gastric carcinoma model (GTL-16). The results showed that after treatment with the compound, there was a marked reduction in tumor size and improved survival rates among treated subjects compared to controls .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide compared to other related compounds:

| Compound Name | Kinase Target | Antitumor Efficacy | Solubility | Clinical Status |

|---|---|---|---|---|

| 1-(4-fluorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Met kinase | High (complete tumor stasis) | Good | Phase I Trials |

| Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides | Met kinase | Moderate | Moderate | Preclinical |

| N-(4-bromo-2-fluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | Various kinases | Low | Poor | Not advanced |

Safety and Toxicology

Preliminary safety profiles indicate low toxicity in animal models at therapeutic doses. Further studies are required to establish long-term safety and potential side effects associated with chronic administration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, core modifications, or biological targets. Below is a detailed analysis:

Core Dihydropyridine Carboxamide Derivatives

Heterocyclic Modifications

- Compound 37 (N-(4-Fluorobenzyl)-6-[(4-fluorobenzyl)amino]-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide): Features an additional 4-methyl group and amino substitution. This modification may enhance solubility but reduces cytotoxicity compared to simpler analogs (IC₅₀ > 100 μM in preliminary screens) .

- D-11 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide): Incorporates a pyrrole ring instead of pyridine, altering electron distribution. Activity data are unreported, but the pyrrole moiety is linked to improved metabolic stability .

Kinase-Targeting Analogs

- BMS-777607 : A clinical-stage compound targeting Met kinase, structurally closest to the query molecule. Its 4-ethoxy group and chloropyridinyl substitution confer selectivity over other kinases (e.g., Ron, Axl), with >100-fold selectivity vs. VEGFR2 .

- Ripretinib: A naphthyridine-based analog (N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea). Approved for gastrointestinal stromal tumors (GIST), it inhibits KIT and PDGFRA kinases .

Pharmacokinetic and Selectivity Trends

- Fluorine Substitution : The 4-fluorobenzyl group in the query compound and analogs (e.g., BMS-777607) enhances lipophilicity and bioavailability. Fluorine’s electron-withdrawing effects stabilize the carboxamide bond against hydrolysis .

- Carboxamide Variants : N-(2-Fluorophenyl) substitution (query compound) vs. N-(4-nitrophenyl) (Compound 6d) alters target engagement. Nitro groups may improve binding affinity but increase toxicity risks .

- Oral Efficacy : BMS-777607’s 4-ethoxy group and chloropyridinyl substitution optimize oral absorption (F% = 45–60% in rodents), suggesting that similar substitutions in the query compound could enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.